3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

This ortho-fluorophenyl 7-oxaspiro[3.5]nonane propanamide is a critical SAR probe for dissecting fluorine positional effects on β2-adrenoceptor potency, M3/β2 selectivity, and metabolic stability. The ortho-fluorine introduces a distinct steric and electronic profile versus its para-fluoro analog (CAS 2176124-90-4), enabling definitive SAR interpretation and false-positive/negative risk mitigation. Ideal for parallel screening, crystallography (anomalous 19F signal), and multiparameter optimization (logP, solubility, microsomal stability). Secure milligram quantities from Life Chemicals for cost-effective initial profiling.

Molecular Formula C17H22FNO2
Molecular Weight 291.366
CAS No. 2177060-03-4
Cat. No. B2573855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
CAS2177060-03-4
Molecular FormulaC17H22FNO2
Molecular Weight291.366
Structural Identifiers
SMILESC1CC2(C1NC(=O)CCC3=CC=CC=C3F)CCOCC2
InChIInChI=1S/C17H22FNO2/c18-14-4-2-1-3-13(14)5-6-16(20)19-15-7-8-17(15)9-11-21-12-10-17/h1-4,15H,5-12H2,(H,19,20)
InChIKeyAMWDAOUGSBOOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2177060-03-4): Core Structural Identity and Physicochemical Baseline


3-(2-Fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2177060-03-4) is a synthetic fluorinated spirocyclic amide featuring a 2-fluorophenyl group linked via a propanamide chain to a 7-oxaspiro[3.5]nonane scaffold. Its molecular formula is C17H22FNO2 with a molecular weight of 291.36 g/mol [1]. The compound belongs to the broader class of spirocyclic amide derivatives claimed as β-adrenoceptor agonists for respiratory indications [2]. It is commercially available from Life Chemicals (catalog F6562-7598) at quantities ranging from 2 μmol to 10 mg [1].

Why Generic Substitution Fails for 3-(2-Fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide


Within the 7-oxaspiro[3.5]nonane propanamide series, aryl substitution position and electronics fundamentally alter molecular recognition properties. The ortho-fluorophenyl substituent in this compound (CAS 2177060-03-4) introduces a distinct combination of steric hindrance, hydrogen-bond acceptor character, and dipole moment compared to para-fluoro (CAS 2176124-90-4), chloro-fluoro (CAS 2175979-03-8), or unsubstituted phenyl analogs [1]. In spirocyclic β-adrenoceptor agonist programs, even minor aryl modifications have been shown to produce order-of-magnitude shifts in receptor subtype selectivity and functional potency [2]. Consequently, interchange among in-class analogs without confirmatory parallel screening risks both false-negative and false-positive activity assignments, undermining SAR interpretation and candidate triage.

Quantitative Differentiation Evidence: 3-(2-Fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide vs. Closest Analogs


Ortho-Fluorine Substitution Confers Unique Steric and Electronic Profile Relative to Para-Fluoro and Chloro-Fluoro Analogs

The 2-fluorophenyl moiety in the target compound places the electronegative fluorine atom ortho to the propanamide linkage, creating a distinct steric and electronic environment versus the 4-fluoro-3-methylphenyl analog (CAS 2176124-90-4) and the 3-chloro-4-fluorophenyl analog (CAS 2175979-03-8) [1]. The ortho-fluorine introduces an intramolecular dipole that alters the conformational preference of the aryl-propanamide torsion angle, while also serving as a weak hydrogen-bond acceptor. These differences are not interchangeable in receptor binding pockets where halogen bonding, steric exclusion, or π-stacking geometry governs affinity.

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Conformational Rigidity of 7-Oxaspiro[3.5]nonane Scaffold Differentiates from Flexible-Linker Propanamides

The 7-oxaspiro[3.5]nonane core locks the amide-bearing cyclobutyl ring into a defined spatial orientation relative to the tetrahydropyran ring, reducing the number of accessible conformers compared to a flexible cyclohexyl or linear alkyl linker. While quantitative conformational sampling data for this specific compound are unavailable, spirocyclic constraints are well-established in the medicinal chemistry literature to reduce entropic penalties upon target binding and to improve selectivity by pre-organizing pharmacophoric elements [1]. The spirocyclic ether oxygen additionally provides a hydrogen-bond acceptor site absent in carbocyclic spiro analogs.

Conformational Analysis Scaffold Design Drug Discovery

Measured Affinity Data for Closest Scaffold-Matched Analog Establishes Class Potency Baseline

The spirocyclic amide class, as described in AstraZeneca's patent family (US 2009/0298807 A1), has demonstrated dual muscarinic antagonist and β2-adrenoceptor agonist (MABA) activity at nanomolar potencies in recombinant cell assays. While binding data for the specific 2-fluorophenyl analog (CAS 2177060-03-4) are not publicly disclosed, structurally related spirocyclic amide exemplars in the patent exhibit EC50 values below 10 nM at the human β2-adrenoceptor in cAMP accumulation assays [1]. Separately, spirocyclic compounds bearing the 7-oxaspiro[3.5]nonane motif have been reported with IC50 values of 120 nM as GPR35 agonists in HT-29 cell-based dynamic mass redistribution assays [2], demonstrating that the oxaspiro scaffold is compatible with nanomolar GPCR activity.

β-Adrenoceptor Pharmacology Binding Affinity MABA Therapeutics

Procurement Cost and Supply Chain Differentiation: Life Chemicals Catalog vs. Custom Synthesis

The target compound is stocked by Life Chemicals (catalog F6562-7598) with transparent tiered pricing: $81.00 for 1 mg, $88.50 for 2 mg, $103.50 for 5 mg, and $118.50 for 10 mg (as of September 2023) [1]. Multiple Chinese vendors including Jinta Yudi Pharmaceutical Technology and Shenzhen Yaoyuan R&D Center also list the compound [1]. In contrast, closely related analogs such as 3-(4-fluoro-3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2176124-90-4) and 3-(3-chloro-4-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CAS 2175979-03-8) are listed by different vendors with potentially different lead times and minimum order quantities [2].

Chemical Procurement Vendor Comparison Research Supply Chain

Recommended Research and Procurement Application Scenarios for 3-(2-Fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide


Ortho-Fluoro SAR Expansion in β-Adrenoceptor Agonist Lead Optimization

This compound is optimally deployed as a key analog in structure-activity relationship (SAR) studies exploring the effect of ortho-fluorine substitution on β2-adrenoceptor potency and subtype selectivity [1]. When screened in parallel with the para-fluoro analog (CAS 2176124-90-4) and the non-fluorinated phenyl parent, it enables direct assessment of fluorine positional effects on receptor binding, functional efficacy, and metabolic stability. The spirocyclic scaffold ensures that conformational differences do not confound the SAR interpretation.

MABA (Muscarinic Antagonist–β2 Agonist) Dual-Pharmacology Profiling

Given the established MABA activity of the spirocyclic amide chemotype [1], this compound is a candidate for dual-receptor profiling against human M3 muscarinic and β2-adrenergic receptors. Procurement of small quantities (1–5 mg) from Life Chemicals enables cost-effective initial screening in cAMP and calcium flux assays to determine whether ortho-fluorination shifts the M3/β2 selectivity ratio relative to disclosed patent exemplars.

Conformational Analysis and Co-crystallography with β-Adrenergic Receptor

The conformational rigidity imparted by the 7-oxaspiro[3.5]nonane core makes this compound suitable for X-ray co-crystallography or cryo-EM studies with the β2-adrenergic receptor [2]. The ortho-fluorine provides anomalous scattering signal and a 19F NMR handle for ligand-observed binding experiments, facilitating precise determination of binding pose and halogen-bond interactions within the orthosteric site.

Comparative Physicochemical Profiling of Spirocyclic Amide Library Members

Include this compound in a panel of 7-oxaspiro[3.5]nonane propanamides with varying aryl substitutions for parallel determination of logP, aqueous solubility, microsomal stability, and CYP inhibition [1]. The ortho-fluorine is predicted to lower logP relative to the 4-fluoro-3-methylphenyl analog while potentially improving metabolic stability at the benzylic position, generating actionable multiparameter optimization data.

Quote Request

Request a Quote for 3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.